molecular formula C10H9ClN2O2 B8132522 2-chloro-7-methoxy-8-methyl-1H-quinazolin-4-one

2-chloro-7-methoxy-8-methyl-1H-quinazolin-4-one

Cat. No.: B8132522
M. Wt: 224.64 g/mol
InChI Key: ITVRAEZTYQSUIS-UHFFFAOYSA-N
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Description

2-chloro-7-methoxy-8-methyl-1H-quinazolin-4-one is a chemical compound registered in the PubChem database

Chemical Reactions Analysis

2-chloro-7-methoxy-8-methyl-1H-quinazolin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include sulfonating agents, phosphoric acid, heteropoly acid, and nitric acid . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-chloro-7-methoxy-8-methyl-1H-quinazolin-4-one has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions. In biology, it is studied for its potential effects on biological systems. In medicine, it is investigated for its potential therapeutic properties. In industry, it is used in the production of various materials and chemicals .

Mechanism of Action

The mechanism of action of 2-chloro-7-methoxy-8-methyl-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, it may competitively and reversibly inhibit the activation of certain enzymes or proteins, leading to specific biological effects .

Comparison with Similar Compounds

2-chloro-7-methoxy-8-methyl-1H-quinazolin-4-one can be compared with other similar compounds in terms of its structure and properties. Similar compounds include those with similar molecular structures or functional groups. The complementarity between 2-D and 3-D neighboring sets in PubChem allows for the identification of similar compounds

Properties

IUPAC Name

2-chloro-7-methoxy-8-methyl-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-5-7(15-2)4-3-6-8(5)12-10(11)13-9(6)14/h3-4H,1-2H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVRAEZTYQSUIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC(=NC2=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1NC(=NC2=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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